3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one
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Description
3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, even in the presence of nucleos(t)ide-resistant variants
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of HBV replication . On a cellular level, this results in a decrease in the viral load within infected cells . The broader effects of this action on the health and function of the infected cells and the organism as a whole are the subject of ongoing research.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not well understood at this time Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one are primarily related to its role as a Core Protein Allosteric Modulator (CpAM) for HBV . This compound can effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants
Cellular Effects
In cellular processes, this compound has been observed to influence cell function by inhibiting HBV DNA viral load . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The compound demonstrated inhibition of HBV DNA viral load in a HBV AAV mouse model by oral administration
Properties
IUPAC Name |
3-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-18-6-2-3-13(15(18)21)16(22)19-7-8-20-12(10-19)9-14(17-20)11-4-5-11/h2-3,6,9,11H,4-5,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCLFZNRXHATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.